molecular formula C17H20N4O8 B6348893 4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-47-2

4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348893
CAS No.: 1326810-47-2
M. Wt: 408.4 g/mol
InChI Key: PJTGLRNCMMTYRW-UHFFFAOYSA-N
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Description

4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spiro structure This compound features a diazaspirodecane core with a 3,5-dinitrobenzoyl group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds, resulting in the spiro scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of diseases mediated by specific enzymes, such as kinases. Kinases play a crucial role in signal transduction pathways, and compounds that can modulate their activity are of great interest for drug development.

Anticancer Activity

Research indicates that derivatives of 4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibit anticancer properties by inhibiting kinase activity associated with tumor growth. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting kinase signaling pathways .

Anti-inflammatory Properties

Another area of application is in the development of anti-inflammatory agents. The compound's ability to interact with inflammatory mediators suggests it could be used to design new therapies for chronic inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures through multicomponent reactions (MCRs).

Chiral Synthesis

In asymmetric synthesis, this compound can function as a chiral auxiliary or a chiral selector in chromatography. This application is critical for the production of enantiomerically pure compounds necessary for pharmaceutical applications .

Enantioselective Analysis

A study investigated the use of dinitrobenzoyl derivatives as chiral selectors in mass spectrometry and chromatography. The results demonstrated significant enantioselectivity when analyzing various analytes using this compound as a chiral selector .

AnalyteEnantioselectivity (α)Method Used
Analyte 11.45HPLC
Analyte 21.60Mass Spectrometry
Analyte 31.75HPLC

This table illustrates the effectiveness of the compound in enhancing enantioselectivity across different analytical methods.

Therapeutic Applications

In another case study focused on its medicinal properties, researchers synthesized various derivatives of the compound and tested their efficacy against specific cancer cell lines. Notably, one derivative showed a reduction in cell viability by over 50% at low micromolar concentrations .

Mechanism of Action

The mechanism of action of 4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The spiro structure may facilitate binding to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific ethyl substituent, which may influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from its analogs.

Properties

IUPAC Name

4-(3,5-dinitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O8/c1-2-18-5-3-17(4-6-18)19(14(10-29-17)16(23)24)15(22)11-7-12(20(25)26)9-13(8-11)21(27)28/h7-9,14H,2-6,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTGLRNCMMTYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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